molecular formula C13H16ClNO2 B3232270 tert-Butyl 4-chloroindoline-1-carboxylate CAS No. 1337533-80-8

tert-Butyl 4-chloroindoline-1-carboxylate

Cat. No.: B3232270
CAS No.: 1337533-80-8
M. Wt: 253.72 g/mol
InChI Key: UTZWXOORWPDVNO-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloroindoline-1-carboxylate (CAS 1337533-80-8) is a protected chlorinated indoline derivative of interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C13H16ClNO2 and a molecular weight of 253.72 g/mol, serves as a versatile synthetic intermediate . The tert-butoxycarbonyl (Boc) group safeguards the indoline nitrogen atom, allowing for further functionalization at other sites, such as the aromatic chlorine, in complex multi-step synthesis. It is typically stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-chloro-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZWXOORWPDVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735837
Record name tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337533-80-8
Record name tert-Butyl 4-chloro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-chloroindoline-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-chloroindoline.

    Protection of the Indoline Nitrogen: The indoline nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

    Formation of the Carboxylate Group: The protected indoline is then subjected to carboxylation reactions to introduce the carboxylate group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-chloroindoline-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The indoline ring can undergo oxidation to form indole derivatives or reduction to form more saturated compounds.

    Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted indoline derivatives.

    Oxidation: Indole derivatives.

    Reduction: Saturated indoline derivatives.

    Hydrolysis: Free amine and tert-butanol.

Scientific Research Applications

tert-Butyl 4-chloroindoline-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-chloroindoline-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 4-chloroindoline-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
tert-Butyl 6-hydroxyindoline-1-carboxylate C₁₃H₁₇NO₃ 235.28 6-hydroxyl Intermediate for drug synthesis; higher polarity due to hydroxyl group.
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate C₁₄H₁₆ClNO₃ 281.74 4-chloro, 3-hydroxymethyl (indole core) Medical intermediate; indole scaffold enhances aromatic interactions in drug design.
tert-Butyl 4-(aminomethyl)indoline-1-carboxylate C₁₄H₂₀N₂O₂ 248.32 4-aminomethyl Research chemical; reactive amine group enables peptide coupling or derivatization.
tert-Butyl 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate C₁₉H₂₅BClNO₄ 377.67 4-chloro, 3-boronate ester (indole core) Suzuki-Miyaura cross-coupling reactions; critical for C–C bond formation in drug synthesis.
tert-Butyl 4-methyl-1H-indole-1-carboxylate C₁₄H₁₇NO₂ 231.29 4-methyl (indole core) Less reactive than chloro derivatives; used in exploratory medicinal chemistry.
tert-Butyl 4-chloro-2-(hydroxymethyl)-1H-indole-1-carboxylate C₁₄H₁₆ClNO₃ 281.74 4-chloro, 2-hydroxymethyl Altered hydrogen-bonding capacity due to hydroxymethyl position; research applications.

Key Structural and Functional Differences

Core Structure :

  • Indoline vs. Indole : Indoline derivatives (saturated nitrogen ring) exhibit greater conformational flexibility and reduced aromaticity compared to indole analogs (aromatic core). This impacts binding affinity in drug-target interactions .
  • Substituent Position : Chlorine at the 4-position (as in the target compound) vs. 6-hydroxyl in tert-butyl 6-hydroxyindoline-1-carboxylate alters electronic properties and metabolic stability .

Functional Groups: Hydroxymethyl (): Enhances solubility in polar solvents (e.g., methanol) but may reduce membrane permeability compared to chloro or methyl groups. Boronate Ester (): Enables participation in cross-coupling reactions, a critical feature for synthesizing biaryl structures in pharmaceuticals .

Physicochemical Properties :

  • Polarity : Hydroxyl and hydroxymethyl groups increase topological polar surface area (TPSA), affecting GI absorption and BBB permeability (e.g., tert-butyl 6-hydroxyindoline-1-carboxylate has higher TPSA than chloro analogs) .
  • Stability : Chlorine substituents generally enhance stability against oxidative degradation compared to hydroxyl or amine groups .

Applications :

  • Medical Intermediates : Chloro-substituted derivatives (e.g., ) are preferred for their balance of reactivity and stability in multi-step syntheses.
  • Cross-Coupling Synthons : Boronate-containing analogs () are pivotal in constructing complex aromatic systems via Suzuki reactions .

Research Findings and Trends

  • Trends in Modifications: Recent studies emphasize introducing boronate esters () and aminomethyl groups () to expand diversification capabilities in drug discovery pipelines .

Biological Activity

tert-Butyl 4-chloroindoline-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14ClNO2\text{C}_{12}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

This compound features a chloro substituent on the indoline ring, which may influence its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiproliferative Effects : Studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating effective inhibition at micromolar concentrations .
  • Kinase Inhibition : The compound's structural analogs have been evaluated for their ability to inhibit kinases involved in cancer progression. For example, some derivatives have shown significant inhibition against kinases such as ERK5 and BRD4 .

1. Antiproliferative Activity

A study conducted on similar indole compounds revealed their effects on human cancer cell lines such as HL-60 (human myeloid leukemia) and SMMC-7721 (hepatocellular carcinoma). The results indicated that these compounds exhibited no cytotoxicity at lower concentrations but showed significant antiproliferative effects at higher doses .

CompoundCell LineIC50 (μM)
Indole AHL-6015
Indole BSMMC-772120
This compoundA-549TBD

2. Kinase Inhibition Studies

In a kinase panel screen, related compounds were found to inhibit multiple kinases effectively. For example, one compound demonstrated an IC50 of 77 nM against ERK5, suggesting that structural modifications can enhance kinase inhibition properties .

KinaseIC50 (nM)
ERK577
BRD4>20
DCLK161

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Parameters such as clearance (Cl), volume of distribution (Vd), half-life (t1/2), and bioavailability (F) are essential metrics.

ParameterValue
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Bioavailability (%)42

These pharmacokinetic parameters suggest a moderate profile for further development in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-chloroindoline-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and protection steps. A common approach is:

  • Vilsmeier Formylation : Introduce a formyl group to the indole scaffold (e.g., 4-bromo-1H-indole) under acidic conditions .
  • Protection : React with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., potassium carbonate in DMF) to install the Boc group .
  • Chlorination : Use reagents like N-chlorosuccinimide (NCS) or SO₂Cl₂ to introduce chlorine at the 4-position.

Q. Optimization Tips :

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions (e.g., Suzuki) with yields up to 85% .
  • Solvent Selection : THF or DMF improves solubility for Boc protection .
  • Temperature Control : Maintain 0–25°C during chlorination to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for aromatic proton splitting patterns and ¹³C NMR for carbonyl signals at ~150 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₃H₁₅ClNO₂⁺ requires m/z 260.0844) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indoline derivatives?

  • Cross-Validation : Compare NMR data with X-ray structures to confirm assignments. For example, crystallographic data (e.g., Acta Crystallographica reports) resolve ambiguities in hydrogen bonding networks .
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding patterns, distinguishing between intramolecular and intermolecular interactions .
  • Dynamic NMR : Probe conformational exchange in solution (e.g., variable-temperature ¹H NMR) .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

  • Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis. Evidence suggests chlorine enhances halogen bonding with protein active sites .
  • DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at C4) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • SAR Analysis : Correlate substituent effects (e.g., Cl vs. Br) with bioactivity using QSAR models trained on PubChem datasets .

Q. How does the crystal packing of this compound influence its stability and solubility?

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Cl···π contacts) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability.
  • Solubility Prediction : Use Hansen solubility parameters derived from lattice energy calculations .

Q. What strategies improve regioselectivity in halogenation reactions of indoline derivatives?

  • Directing Groups : Install temporary groups (e.g., –NO₂) to steer halogenation to the 4-position, followed by removal .
  • Lewis Acid Catalysis : Use FeCl₃ or AlCl₃ to polarize the indoline ring, favoring electrophilic attack at C4 .
  • Microwave-Assisted Synthesis : Enhance kinetic control for selective chlorination (e.g., 80% yield at 100°C for 10 min) .

Methodological Challenges and Data Analysis

Q. How should researchers address discrepancies in reaction yields reported for similar indoline syntheses?

  • Reproducibility Checks : Verify moisture sensitivity of reagents (e.g., Boc₂O degrades in humid conditions) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination or deprotection artifacts) .
  • Scale-Up Adjustments : Optimize mixing efficiency (e.g., switch from batch to flow chemistry for exothermic reactions) .

Q. What are the limitations of using SHELX software for refining indoline crystal structures?

  • Disorder Modeling : SHELXL struggles with disordered tert-butyl groups; manual restraints or TWIN commands are required .
  • Hydrogen Atom Placement : Use HFIX instructions for idealized positions when neutron data is unavailable .
  • Validation Tools : Cross-check with PLATON or Mercury’s CIF validation to flag outliers .

Biological and Chemical Applications

Q. How can this compound serve as a scaffold for anticancer drug discovery?

  • Fragment-Based Design : Couple the indoline core with pharmacophores (e.g., –CF₃, –NH₂) via Buchwald-Hartwig amination (78% yield) .
  • ADMET Profiling : Use in vitro assays (e.g., CYP450 inhibition) to prioritize candidates with favorable pharmacokinetics .

Q. What are the key differences in reactivity between this compound and its brominated analogs?

  • Electrophilicity : Bromine’s higher polarizability increases susceptibility to nucleophilic aromatic substitution compared to chlorine .
  • Cross-Coupling Efficiency : Bromine facilitates Suzuki-Miyaura reactions (85% yield vs. 60% for chloro analogs) .
  • Biological Activity : Brominated derivatives show enhanced binding to kinase targets (IC₅₀ = 0.2 μM vs. 1.5 μM for chloro) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-chloroindoline-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-chloroindoline-1-carboxylate

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